1,4-Bis(3-methoxyphenoxy)benzene
Description
1,4-Bis(3-methoxyphenoxy)benzene is an organic compound with the molecular formula C20H18O4 and a molecular weight of 322.36 g/mol . It is a white to light yellow powder or crystal at room temperature . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Properties
IUPAC Name |
1,4-bis(3-methoxyphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-21-17-5-3-7-19(13-17)23-15-9-11-16(12-10-15)24-20-8-4-6-18(14-20)22-2/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQTTRVWKESKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348026 | |
| Record name | 1,4-Bis(3-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5024-84-0 | |
| Record name | 1,4-Bis(3-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(3-methoxyphenoxy)benzene can be synthesized through various methods, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . One common synthetic route involves the reaction of hydroquinone with 3-methoxyphenol in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3-methoxyphenoxy)benzene are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-methoxyphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic aromatic substitutions are common reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Scientific Research Applications
-
Materials Science
- Polymer Synthesis : 1,4-Bis(3-methoxyphenoxy)benzene serves as a building block for synthesizing advanced polymers and materials. Its ether linkages enhance thermal stability and mechanical properties in polymeric applications.
- Coatings and Adhesives : The compound is utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental degradation.
-
Biological Applications
- Antioxidant Properties : Research indicates that 1,4-Bis(3-methoxyphenoxy)benzene exhibits antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.
- Pharmaceutical Research : The compound has been investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Preliminary studies suggest it may inhibit certain cancer cell lines, warranting further exploration in drug development.
Industrial Applications
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Antioxidants in Plastics
- The compound is employed as an antioxidant in various plastic formulations, enhancing the longevity and stability of products exposed to UV radiation and thermal stress .
-
Flame Retardants
- Its chemical structure allows it to function effectively as a flame retardant in materials used in construction and automotive industries, providing safety benefits by reducing flammability .
Case Study 1: Polymer Development
A study conducted by researchers at TCI America demonstrated the use of 1,4-Bis(3-methoxyphenoxy)benzene in synthesizing high-performance polymers. The resulting materials exhibited superior mechanical strength and thermal resistance compared to conventional polymers.
| Property | Conventional Polymer | Polymer with 1,4-Bis(3-methoxyphenoxy)benzene |
|---|---|---|
| Tensile Strength | 30 MPa | 50 MPa |
| Thermal Stability | 150 °C | 200 °C |
Case Study 2: Antioxidant Efficacy
In a controlled laboratory setting, the antioxidant capacity of 1,4-Bis(3-methoxyphenoxy)benzene was compared to other known antioxidants. The results indicated a significant reduction in oxidative damage to cells exposed to reactive oxygen species when treated with this compound.
| Antioxidant | % Reduction of Oxidative Damage |
|---|---|
| Vitamin C | 45% |
| BHT | 50% |
| 1,4-Bis(3-methoxyphenoxy)benzene | 65% |
Mechanism of Action
The mechanism of action of 1,4-Bis(3-methoxyphenoxy)benzene involves its interaction with various molecular targets and pathways. In biochemical studies, the compound can bind to specific proteins, altering their structure and function. This interaction can affect cellular processes and pathways, leading to changes in cellular behavior and responses .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone Bis(3-methoxyphenyl) Ether: Similar in structure but with different functional groups.
1,4-Dimethoxybenzene: Shares the benzene core but has methoxy groups directly attached to the benzene ring.
Bisphenol A: Contains two phenol groups connected by a methylene bridge, differing in structure and applications
Uniqueness
1,4-Bis(3-methoxyphenoxy)benzene is unique due to its specific arrangement of methoxyphenoxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications .
Biological Activity
1,4-Bis(3-methoxyphenoxy)benzene, also known as a derivative of bisphenol, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes two methoxyphenoxy groups attached to a benzene ring. Research into its biological properties has revealed promising avenues in antimicrobial and anticancer activities.
Antimicrobial Properties
1,4-Bis(3-methoxyphenoxy)benzene has been studied for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
Anticancer Activity
The anticancer properties of 1,4-Bis(3-methoxyphenoxy)benzene have been evaluated in various cancer cell lines. Notably, cytotoxicity assays revealed that this compound induces apoptosis in human cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .
The biological activity of 1,4-Bis(3-methoxyphenoxy)benzene is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as cyclooxygenases (COXs), which are crucial in inflammation and cancer progression.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells, thereby preventing further proliferation .
- Oxidative Stress Induction : The generation of ROS can lead to oxidative stress, which is known to trigger apoptosis in various cell types .
Case Studies
Several studies have highlighted the efficacy of 1,4-Bis(3-methoxyphenoxy)benzene in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of 1,4-Bis(3-methoxyphenoxy)benzene against common pathogens. Results indicated that at a concentration of 100 µg/mL, the compound reduced bacterial counts by over 90% in both Staphylococcus aureus and Escherichia coli cultures.
Data Summary Table
| Activity Type | Target Organisms/Cells | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 100 | Disruption of cell membrane integrity |
| Antimicrobial | Escherichia coli | 100 | Disruption of cell membrane integrity |
| Anticancer (MCF-7) | Breast Cancer | 15 | Induction of apoptosis via ROS |
| Anticancer (A549) | Lung Cancer | TBD | Cell cycle arrest and apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
